N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide
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Overview
Description
N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide is an organic compound that belongs to the class of phthalamides This compound is characterized by the presence of a phthalamide core substituted with a 3-chlorophenyl group and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide typically involves the reaction of phthalic anhydride with 3-chloroaniline and diphenylamine. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the phthalamide linkage, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N1-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-chlorophenyl)-N~2~,N~2~-diphenylphthalamide
- N~1~-(3-bromophenyl)-N~2~,N~2~-diphenylphthalamide
- N~1~-(3-chlorophenyl)-N~2~,N~2~-dimethylphthalamide
Uniqueness
N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H19ClN2O2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-N-(3-chlorophenyl)-2-N,2-N-diphenylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C26H19ClN2O2/c27-19-10-9-11-20(18-19)28-25(30)23-16-7-8-17-24(23)26(31)29(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18H,(H,28,30) |
InChI Key |
XQBPOHVYRCPCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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